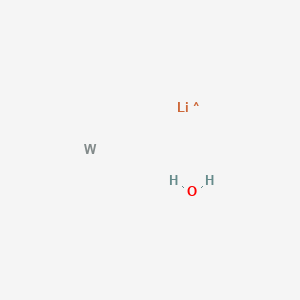
CID 156592266
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium tungstate is an inorganic compound with the chemical formula Li₂WO₄. It appears as a white solid that is soluble in water. This compound is one of several ortho tungstates, featuring the tetrahedral WO₄²⁻ anion . The salt consists of tetrahedrally coordinated lithium and tungsten centers bridged by oxides .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium tungstate can be synthesized through various methods. One common approach involves the reaction of lithium carbonate (Li₂CO₃) with tungsten trioxide (WO₃) at high temperatures. The reaction is as follows:
Li2CO3+WO3→Li2WO4+CO2
This reaction typically occurs at temperatures around 600-800°C .
Industrial Production Methods
In industrial settings, lithium tungstate is often produced using hydrothermal methods. This involves dissolving lithium salts and tungsten salts in water, followed by heating the solution under high pressure to promote crystallization. The resulting product is then filtered, washed, and dried to obtain pure lithium tungstate .
Chemical Reactions Analysis
Types of Reactions
Lithium tungstate undergoes various chemical reactions, including:
Oxidation: Lithium tungstate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Lithium tungstate can undergo substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation and reducing agents like hydrogen gas (H₂) for reduction. Substitution reactions often involve the use of other metal salts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds like lithium metatungstate (Li₆W₁₂O₄₀), while reduction may produce tungsten metal (W) and lithium oxide (Li₂O) .
Scientific Research Applications
Lithium tungstate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which lithium tungstate exerts its effects varies depending on the application. In solid-state lithium-ion conductors, lithium tungstate acts as a sintering aid by reducing the sintering temperature and increasing the ionic conductivity of the material . This is achieved through the formation of a dense, conductive network of lithium and tungsten ions .
Comparison with Similar Compounds
Similar Compounds
Sodium tungstate (Na₂WO₄): Similar to lithium tungstate, sodium tungstate is used in high-density solutions for mineral separation.
Cesium tungstate (Cs₂WO₄): This compound also finds use in high-density solutions and has similar structural properties to lithium tungstate.
Uniqueness
Lithium tungstate is unique due to its specific ionic conductivity properties and its ability to act as an effective sintering aid at lower temperatures compared to other tungstates . This makes it particularly valuable in the development of advanced lithium-ion batteries and other electrochemical applications .
Properties
Molecular Formula |
H2LiOW |
|---|---|
Molecular Weight |
208.8 g/mol |
InChI |
InChI=1S/Li.H2O.W/h;1H2; |
InChI Key |
IUMAHQQCPJYUNV-UHFFFAOYSA-N |
Canonical SMILES |
[Li].O.[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















